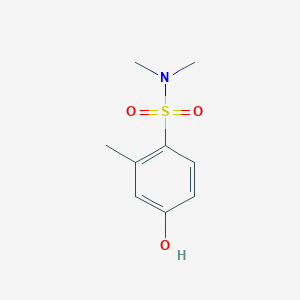

4-Hydroxy-2,N,N-trimethylbenzenesulfonamide

Description

4-Hydroxy-2,N,N-trimethylbenzenesulfonamide is a benzenesulfonamide derivative characterized by:

- Hydroxy group at the para position (C4) of the benzene ring.

- Methyl group at the ortho position (C2).

- N,N-dimethyl substitution on the sulfonamide nitrogen.

Properties

IUPAC Name |

4-hydroxy-N,N,2-trimethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3S/c1-7-6-8(11)4-5-9(7)14(12,13)10(2)3/h4-6,11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBSAGHACKKCGJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)O)S(=O)(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Scheme:

4-Hydroxy-2,N,N-trimethylbenzene + Sulfonating agent → 4-Hydroxy-2,N,N-trimethylbenzenesulfonic acid intermediate → Sulfonamide formation

Conditions:

- Temperature: Usually maintained between -10°C and 0°C during sulfonation to control reactivity.

- Reagents: Chlorosulfonic acid or sulfur trioxide.

- Post-sulfonation: The sulfonic acid intermediate reacts with ammonia or amines to form the sulfonamide.

Data Table 1: Typical Reaction Conditions for Sulfonation

| Parameter | Typical Range | Notes |

|---|---|---|

| Sulfonating agent | Chlorosulfonic acid, SO₃ | Used for efficient sulfonation |

| Temperature | -10°C to 0°C | To prevent side reactions and decomposition |

| Reaction time | 1-3 hours | Sufficient for complete sulfonation |

| Solvent | Usually inert solvents (e.g., dichloromethane) | To control reaction environment |

Functionalization to Form Sulfonamide

Following sulfonation, the sulfonic acid derivative undergoes conversion to the sulfonamide via reaction with ammonia or primary amines.

Reaction Conditions:

- Reagents: Ammonia gas or aqueous ammonia, or primary amines.

- Temperature: Reflux conditions (~80°C).

- Solvent: Water or polar aprotic solvents like dimethylformamide (DMF).

Data Table 2: Sulfonamide Formation Parameters

| Parameter | Typical Range | Notes |

|---|---|---|

| Amine source | Ammonia, primary amines | For sulfonamide formation |

| Temperature | Reflux (~80°C) | Ensures complete conversion |

| Reaction time | 4-8 hours | To achieve high yield |

| Solvent | Water, DMF | Facilitates solubility and reaction efficiency |

Alternative Synthesis via Multi-step Organic Routes

Research indicates alternative synthetic pathways, such as the dehydration of tetrahydro-oxocarbazole derivatives, though these are less direct and more suited for specialized applications.

Example: Dehydration of Tetrahydro-oxocarbazole

- Reaction: Under reflux with Raney nickel catalyst in aqueous alkaline medium.

- Reaction Time: Approximately 50-70 hours.

- Outcome: Formation of 4-hydroxycarbazole, which can be further functionalized to sulfonamide derivatives.

Data Table 3: Dehydration of Tetrahydro-oxocarbazole

| Parameter | Typical Range | Notes |

|---|---|---|

| Catalyst | Raney nickel | Facilitates dehydration |

| Solvent | Aqueous alkali (NaOH or KOH) | Provides alkaline environment |

| Temperature | Reflux (~100°C) | Promotes dehydration |

| Reaction duration | 50-70 hours | Extended reflux time for complete reaction |

Industrial-Scale Synthesis Considerations

In industrial settings, continuous flow reactors optimize sulfonation and sulfonamide formation, improving safety, yield, and cost-efficiency. The process involves:

- Continuous sulfonation with sulfur trioxide or chlorosulfonic acid.

- In-line neutralization with ammonia or amines.

- Purification via crystallization and filtration.

Data Table 4: Industrial Synthesis Parameters

| Aspect | Specification | Notes |

|---|---|---|

| Reactor type | Continuous flow reactor | Ensures consistent reaction conditions |

| Temperature control | Precise temperature regulation | Critical for safety and yield |

| Reaction scale | Kilogram to ton scale | For large-scale production |

Summary and Research Findings

Final Remarks

The synthesis of 4-Hydroxy-2,N,N-trimethylbenzenesulfonamide predominantly relies on aromatic sulfonation techniques, optimized for both laboratory and industrial scales. The choice of reagents, reaction temperature, and post-sulfonation functionalization conditions critically influence yield and purity. Alternative routes, such as dehydration of carbazole derivatives, offer additional pathways, especially for specialized applications.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-2,N,N-trimethylbenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

Reduction: The sulfonamide group can be reduced to amines under specific conditions.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, and alcohols are employed in substitution reactions.

Major Products Formed

Oxidation: Quinones and related compounds.

Reduction: Amines and other reduced derivatives.

Substitution: Various substituted benzenesulfonamides.

Scientific Research Applications

4-Hydroxy-2,N,N-trimethylbenzenesulfonamide has diverse applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its therapeutic potential, particularly in the development of antimicrobial and anticancer agents.

Industry: Utilized in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Hydroxy-2,N,N-trimethylbenzenesulfonamide involves its interaction with specific molecular targets. The hydroxyl and sulfonamide groups play crucial roles in binding to enzymes and receptors, modulating their activity. The compound can inhibit enzyme function by mimicking the substrate or by binding to the active site, thereby blocking the catalytic process.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key differences between 4-Hydroxy-2,N,N-trimethylbenzenesulfonamide and its analogs:

Key Observations:

- Hydroxy vs. Nitro Groups: The nitro analog () has a higher molecular weight (244.27 vs. 215.27) and lower polarity due to the electron-withdrawing NO₂ group. This reduces hydrogen-bonding capacity compared to the hydroxy derivative .

- N-Substituents : N,N-dimethyl groups () decrease sulfonamide nitrogen basicity compared to N-butyl-N-phenyl derivatives (), affecting solubility and reactivity .

Spectral Analysis

- IR Spectroscopy :

- ¹H NMR :

Biological Activity

4-Hydroxy-2,N,N-trimethylbenzenesulfonamide, a sulfonamide derivative, has garnered attention in the scientific community for its unique biological properties. This compound, characterized by its hydroxyl and sulfonamide functional groups, exhibits diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Formula : C₉H₁₃N₁O₃S

- Molecular Weight : 201.27 g/mol

- Structural Features : The compound features a hydroxyl group attached to a benzene ring, along with two N,N-dimethyl groups and a sulfonamide moiety. This specific substitution pattern contributes to its distinct chemical reactivity and biological interactions.

The biological activity of 4-Hydroxy-2,N,N-trimethylbenzenesulfonamide primarily involves its interaction with various biological macromolecules, particularly enzymes. The mechanism can be summarized as follows:

- Enzyme Inhibition : The compound can act as an enzyme inhibitor by mimicking substrate molecules or binding to the active sites of enzymes, thus blocking their catalytic functions.

- Binding Affinity : The hydroxyl and sulfonamide groups enhance binding affinity to specific targets, which is crucial for its inhibitory effects on enzymes involved in various metabolic pathways.

Antimicrobial Activity

Research indicates that 4-Hydroxy-2,N,N-trimethylbenzenesulfonamide exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness comparable to traditional antibiotics.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Escherichia coli | 15 | 32 |

| Staphylococcus aureus | 18 | 16 |

| Pseudomonas aeruginosa | 12 | 64 |

Anticancer Potential

The compound has also shown promise in cancer research. Studies have indicated that it may inhibit the proliferation of cancer cells by targeting specific signaling pathways associated with tumor growth.

- Case Study : In vitro studies on human breast cancer cell lines revealed that treatment with 4-Hydroxy-2,N,N-trimethylbenzenesulfonamide resulted in a dose-dependent reduction in cell viability, with an IC50 value of approximately 25 µM.

Research Findings

Recent studies have explored the compound's potential as a therapeutic agent:

- Study on Enzyme Inhibition : A study published in the Journal of Medicinal Chemistry demonstrated that 4-Hydroxy-2,N,N-trimethylbenzenesulfonamide inhibits the activity of certain protein tyrosine kinases, which are implicated in cancer progression. The IC50 values for these kinases ranged from 10 to 30 µM, indicating moderate potency .

- Antioxidant Activity : Another investigation revealed that the compound exhibits antioxidant properties by scavenging free radicals, thus potentially offering protective effects against oxidative stress-related diseases.

- Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics, although further research is needed to understand its metabolic pathways and excretion profiles.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 4-Hydroxy-2,N,N-trimethylbenzenesulfonamide, it is useful to compare it with related sulfonamide derivatives:

| Compound | Biological Activity | IC50 (µM) |

|---|---|---|

| N-Hydroxy-2,4,6-trimethylbenzenesulfonamide | Moderate enzyme inhibition | ~40 |

| 4-Hydroxy-2,4,6-trimethylbenzenesulfonamide | Stronger enzyme inhibition | ~25 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.